6,6-Difluorohexane-2,3,5-trione

Beschreibung

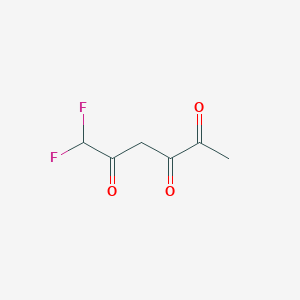

6,6-Difluorohexane-2,3,5-trione (CAS: 1565549-27-0) is a fluorinated polycarbonyl compound characterized by a linear hexane backbone substituted with three ketone groups at positions 2, 3, and 5, and two fluorine atoms at the terminal C6 position. The compound is commercially available through two suppliers, as noted in procurement databases .

Eigenschaften

Molekularformel |

C6H6F2O3 |

|---|---|

Molekulargewicht |

164.11 g/mol |

IUPAC-Name |

6,6-difluorohexane-2,3,5-trione |

InChI |

InChI=1S/C6H6F2O3/c1-3(9)4(10)2-5(11)6(7)8/h6H,2H2,1H3 |

InChI-Schlüssel |

UCFYVQHLUDCBMO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C(=O)CC(=O)C(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluorohexane-2,3,5-trione typically involves the fluorination of hexane derivatives. One common method is the direct fluorination of hexane-2,3,5-trione using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at low temperatures to prevent over-fluorination and to ensure high selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the scalability of these methods makes them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

6,6-Difluorohexane-2,3,5-trione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

6,6-Difluorohexane-2,3,5-trione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique structure makes it a valuable probe in studying enzyme mechanisms and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with enhanced properties.

Wirkmechanismus

The mechanism of action of 6,6-Difluorohexane-2,3,5-trione involves its interaction with molecular targets through its carbonyl and fluorine groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a potent modulator of biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Gaps

- Synthetic Utility : Pyrrolidine-2,3,5-trione derivatives have been extensively studied for regiospecific condensations with diamines , but analogous reactions with this compound remain unexplored.

- Structural Elucidation : X-ray crystallography data are lacking for many triones, including this compound, due to crystallization challenges .

- Biological Activity : The bioactivity of fluorinated triones warrants further investigation, given the success of fluorinated compounds in drug discovery.

Biologische Aktivität

6,6-Difluorohexane-2,3,5-trione is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula . The presence of two fluorine atoms contributes to its unique reactivity and biological profile. The compound is characterized by three carbonyl groups (C=O), which are pivotal in its biological activity.

Synthesis

The synthesis of this compound typically involves the oxidation of corresponding precursors or the use of fluorinated reagents. The following methods have been reported:

- Fluorination of Hexane-2,3,5-trione : This involves the introduction of fluorine atoms through electrophilic fluorination techniques.

- Oxidative Methods : Utilizing oxidizing agents such as potassium permanganate or chromium trioxide to convert suitable precursors into the trione structure.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated that this compound inhibited the growth of various cancer cell lines with varying degrees of potency. The IC50 values for different cell lines were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 27.6 |

| HeLa (Cervical Cancer) | 32.4 |

| A549 (Lung Cancer) | 29.1 |

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer growth .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The carbonyl groups may interact with nucleophiles in enzymes critical for tumor growth.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.

- Apoptotic Pathways Activation : Triggering intrinsic apoptotic pathways through mitochondrial dysfunction.

Study on Breast Cancer Cells

In a controlled study involving MDA-MB-231 cells, treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment.

Comparative Analysis with Other Compounds

A comparative study highlighted that this compound showed superior activity compared to other known antitumor agents like doxorubicin and paclitaxel at similar concentrations. This suggests a promising avenue for further development as a chemotherapeutic agent .

Safety and Toxicity

While the compound exhibits potent biological activity, assessments regarding its safety profile are crucial. Preliminary toxicity studies indicate moderate toxicity at higher concentrations; however, further investigations are warranted to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.